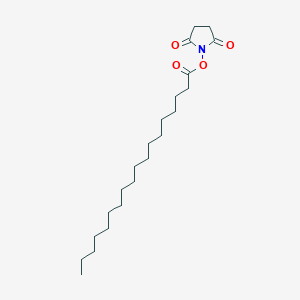
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and related compounds typically involves reactions like the Arbuzov reaction, which is a method used for the synthesis of phosphonates from halides and trialkyl phosphites. For instance, ethyl chloroacetate and triethyl phosphate have been reacted to obtain intermediates which then react with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds related to ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves X-ray crystallography, NMR, IR, and UV spectroscopy to determine their conformation, bond lengths, and stereochemistry. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's structure was elucidated through such methods, revealing its enamine tautomer form and the stereochemistry around its double bond (James E. Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and its derivatives participate in a variety of chemical reactions, including the Arbuzov reaction, Michael addition, and reactions involving nucleophilic substitution. These reactions are crucial for synthesizing a wide range of phosphonate-containing compounds, which have applications in medicinal chemistry and material science. For instance, Michael addition of various nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate yielded 2-diethoxyphosphoryl-4-nitroalkanoates (E. Blaszczyk et al., 2004).
Applications De Recherche Scientifique
1. Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano[3,4-b]furan-5-carboxylic Acid Ester
- Application Summary: This compound selectively enters electrophilic substitution reactions at position 2. The reactions include aminomethylation, chloromethylation, and acetylation .
- Methods of Application: The obtained 2-chloromethyl derivative interacts with O-, S- and N-nucleophiles .
- Results or Outcomes: A 4-substituted 1,2,3-thiadiazole ring was formed under the conditions of the Hurd–Mori reaction .
2. {4-[(N-substituted amino)-(diethoxyphosphoryl)methyl]phenyl}boronic acids
- Application Summary: These compounds are of interest due to their potential applications in medicine, agriculture, and industrial chemistry .
- Methods of Application: The synthesis involves the formation of C—P bonds and the structural characterization of the resulting compounds .
- Results or Outcomes: The geometric parameters in these compounds are comparable to those of the previously reported ethyl [(n-butylammonio)(2-hydroxyphenyl)methyl]-phosphonate .
3. 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate
- Application Summary: This compound can be obtained using known protocols, but they are non-efficient, and the overall yield of product 4 was 1% .
- Methods of Application: A new approach towards the compound 4 was developed based on a previously developed vinyl esters α,β-homodiarylation method .
- Results or Outcomes: The new approach improved the efficiency of the synthesis .
5. Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano
- Application Summary: This compound selectively enters electrophilic substitution reactions at the α-Position of the Furan Fragment .
- Methods of Application: The obtained 2-chloromethyl derivative interacts with O-, S- and N-nucleophiles .
- Results or Outcomes: A 4-substituted 1,2,3-thiadiazole ring was formed under the conditions of the Hurd–Mori reaction .
6. 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate
- Application Summary: This compound can be obtained using known protocols, but they are non-efficient, and the overall yield of product 4 was 1% .
- Methods of Application: A new approach towards the compound 4 was developed based on a previously developed vinyl esters α,β-homodiarylation method .
- Results or Outcomes: The new approach improved the efficiency of the synthesis .
5. Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano
- Application Summary: This compound selectively enters electrophilic substitution reactions at the α-Position of the Furan Fragment .
- Methods of Application: The obtained 2-chloromethyl derivative interacts with O-, S- and N-nucleophiles .
- Results or Outcomes: A 4-substituted 1,2,3-thiadiazole ring was formed under the conditions of the Hurd–Mori reaction .
6. 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate
- Application Summary: This compound can be obtained using known protocols, but they are non-efficient, and the overall yield of product 4 was 1% .
- Methods of Application: A new approach towards the compound 4 was developed based on a previously developed vinyl esters α,β-homodiarylation method .
- Results or Outcomes: The new approach improved the efficiency of the synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



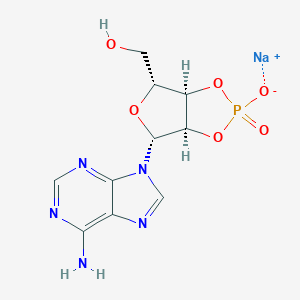
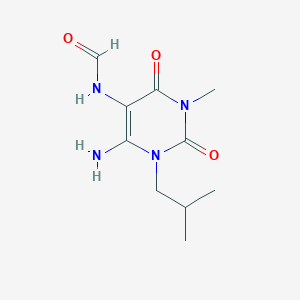
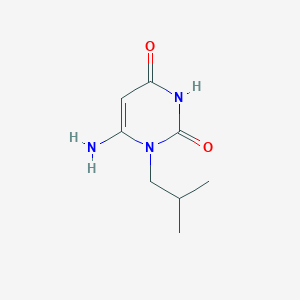
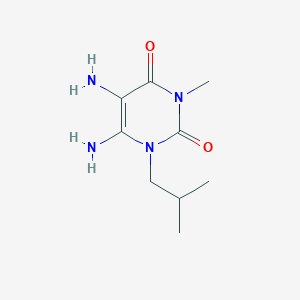
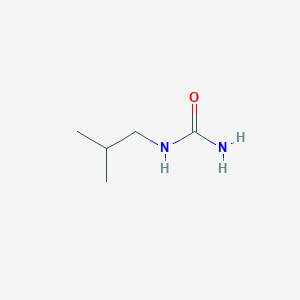
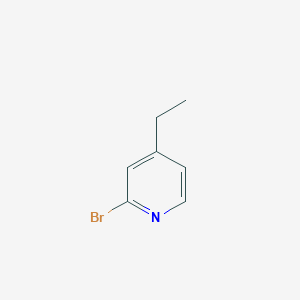
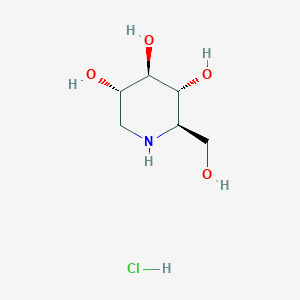
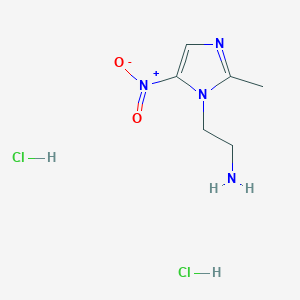
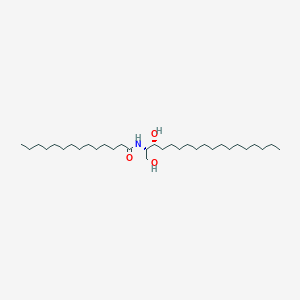
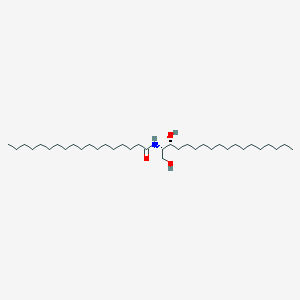

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)

